7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid
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Description
7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an imidazole ring fused to a pyridine ring. The chloro group is attached to the imidazole ring at position 7, and the carboxylic acid group is attached to the pyridine ring at position 3.
Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
- Results or Outcomes : Moraski and co-workers reported a set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showing in vitro anti-TB activity against replicating and non-replicating (MIC 90, MIC resulting in a 90% reduction in bacterial growth, range: 0.4–1.9 μM), MDR (MIC 90 range: 0.07–2.2 μM), and extensively drug-resistant (XDR, activity range: 0 …) .
Optoelectronic Devices, Sensors, Anti-cancer Drugs, and Emitters for Confocal Microscopy and Imaging
- Scientific Field : Materials Science
- Application Summary : Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, including optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
properties
IUPAC Name |
7-chloroimidazo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-6(3-5)4-10-7(11)8(12)13/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRDQXSCULBCPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)O)C=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid |
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